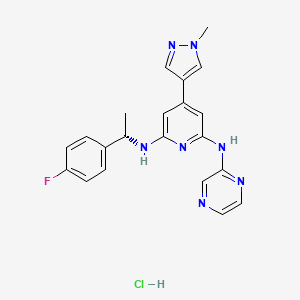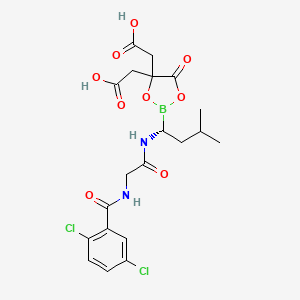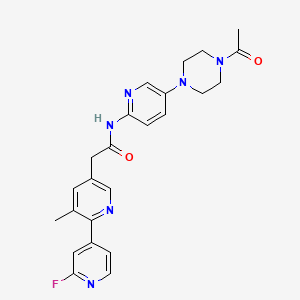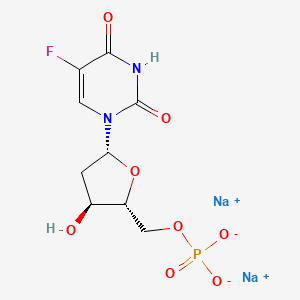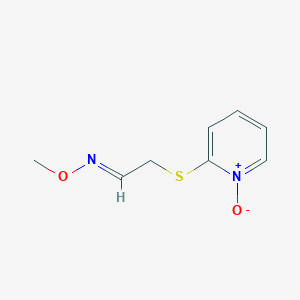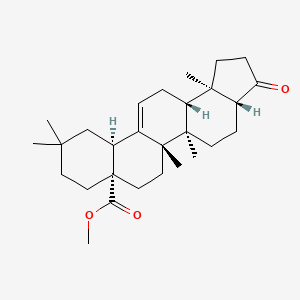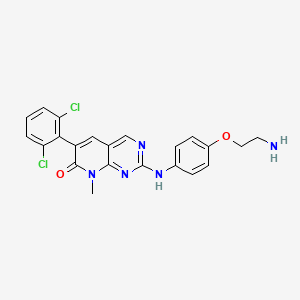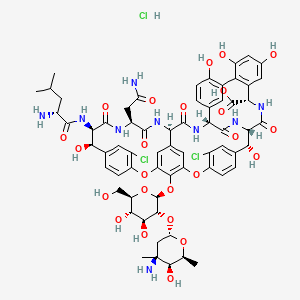
Lanthanum(III) acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(III) acetate hydrate is a chemical compound with the formula La(CH₃COO)₃·xH₂O. It is a white crystalline solid that is soluble in water and many organic solvents. This compound is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Lanthanum(III) acetate hydrate is primarily used as a catalyst in organic synthesis . It promotes various reactions such as esterification and condensation .
Mode of Action
The compound interacts with its targets by facilitating the reaction process. It acts as a Lewis acid catalyst, enhancing the efficiency and selectivity of the reactions . It is also used in the synthesis of a novel phenolate-bridged dilanthanum(III) complex .
Biochemical Pathways
This compound affects the esterification and condensation pathways in organic synthesis . It can also be involved in the transesterification of carboxylic esters with various alcohols .
Pharmacokinetics
It is known that the compound forms colorless crystals and dissolves in water
Result of Action
The primary result of this compound’s action is the promotion of various chemical reactions. It enhances the efficiency and selectivity of these reactions, leading to the production of desired compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, Lanthanum acetate and its hydrates decompose when heated . Therefore, the compound’s action, efficacy, and stability may vary depending on the conditions of the reaction environment.
Biochemical Analysis
Molecular Mechanism
It is known to decompose when heated
Temporal Effects in Laboratory Settings
Lanthanum Acetate Hydrate forms hydrates of the composition La(CH3COO)3•nH2O, where n = 1 and 1.5 . It and its hydrates decompose when heated . More information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is needed.
Preparation Methods
Lanthanum(III) acetate hydrate can be synthesized through several methods. One common method involves reacting lanthanum(III) oxide (La₂O₃) with acetic acid (CH₃COOH). The reaction typically proceeds as follows:
La2O3+6CH3COOH→2La(CH3COO)3+3H2O
Another method involves the reaction of lanthanum(III) oxide with acetic anhydride:
La2O3+3(CH3CO)2O→2La(CH3COO)3
These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Lanthanum(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be reduced to lanthanum oxide (La₂O₃) at high temperatures.
Substitution Reactions: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Decomposition: When heated, this compound decomposes to form lanthanum oxide and acetic acid.
Common reagents used in these reactions include acetic acid, acetic anhydride, and various reducing agents. The major products formed from these reactions are lanthanum oxide and acetic acid.
Scientific Research Applications
Lanthanum(III) acetate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Biology: Lanthanum compounds are used in biological studies to investigate the role of lanthanum ions in biological systems.
Medicine: this compound is used in the development of pharmaceuticals and as a contrast agent in medical imaging.
Industry: It is used in the production of specialty glasses, ceramics, and as a catalyst in various industrial processes
Comparison with Similar Compounds
Lanthanum(III) acetate hydrate can be compared with other lanthanum compounds such as lanthanum(III) chloride hydrate, lanthanum(III) nitrate hydrate, and lanthanum(III) trifluoromethanesulfonate. These compounds share similar properties but differ in their specific applications and reactivity:
Lanthanum(III) chloride hydrate: Used in water treatment and as a catalyst in organic synthesis.
Lanthanum(III) nitrate hydrate: Used in the preparation of lanthanum aluminate thin films and as a catalyst in various reactions.
Lanthanum(III) trifluoromethanesulfonate: Used as a catalyst in organic reactions and in the preparation of other lanthanum compounds .
This compound is unique due to its solubility in water and organic solvents, making it versatile for various applications.
Properties
IUPAC Name |
acetic acid;lanthanum;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.La.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAAAHGTBMOVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[La] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14LaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)


![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)
